An In-Depth Technical Guide to the ¹H and ¹⁹F NMR Chemical Shifts of Sodium 4-chloro-2,5-difluorobenzoate
An In-Depth Technical Guide to the ¹H and ¹⁹F NMR Chemical Shifts of Sodium 4-chloro-2,5-difluorobenzoate
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development, providing unparalleled insights into molecular structure and dynamics. Among the various NMR-active nuclei, proton (¹H) and fluorine-19 (¹⁹F) are of particular importance. ¹⁹F NMR is especially powerful due to the 100% natural abundance of the ¹⁹F isotope, its high gyromagnetic ratio, and a wide chemical shift range that is exquisitely sensitive to the local electronic environment.[1][2][3] This sensitivity makes ¹⁹F NMR a crucial tool for characterizing fluorinated organic molecules, a class of compounds with increasing significance in pharmaceuticals.
This technical guide provides a comprehensive analysis of the ¹H and ¹⁹F NMR spectral data for Sodium 4-chloro-2,5-difluorobenzoate. This compound serves as an excellent case study for understanding the interplay of various substituent effects on the chemical shifts in a polysubstituted aromatic system. We will delve into the theoretical principles governing these shifts, present a detailed experimental protocol for data acquisition, and offer an in-depth interpretation of the spectral data. This guide is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural elucidation and characterization of complex organic molecules.
Theoretical Framework: Understanding Substituent Effects on Chemical Shifts
The chemical shift (δ) of a nucleus in an NMR spectrum is a direct measure of its local electronic environment. In aromatic systems like Sodium 4-chloro-2,5-difluorobenzoate, the chemical shifts of both ¹H and ¹⁹F nuclei are primarily influenced by the electronic effects (inductive and resonance) of the substituents on the benzene ring.
The Influence of Substituents on ¹H Chemical Shifts
The positions of the two aromatic protons in Sodium 4-chloro-2,5-difluorobenzoate are dictated by the combined electronic influence of the carboxylate (-COO⁻Na⁺), chlorine (-Cl), and two fluorine (-F) substituents.
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Carboxylate Group (-COO⁻Na⁺): The carboxylate group is an electron-donating group through resonance and electron-withdrawing through induction. In its salt form, the negative charge on the oxygen atoms enhances its electron-donating character, leading to increased electron density on the aromatic ring, particularly at the ortho and para positions. This increased shielding generally results in an upfield (lower ppm) shift for the aromatic protons compared to benzoic acid.[4]
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Halogens (-F and -Cl): Both fluorine and chlorine are highly electronegative and exert a strong electron-withdrawing inductive effect (-I), which deshields the nearby protons, causing a downfield (higher ppm) shift.[5] Conversely, they exhibit an electron-donating resonance effect (+R) by donating lone pair electrons to the aromatic ring. For fluorine, the +R effect is significant, while for chlorine, the -I effect typically dominates. The interplay of these effects determines the final chemical shift. Aromatic protons generally appear in the range of 6.5-9.5 ppm.[6]
The Influence of Substituents on ¹⁹F Chemical Shifts
The ¹⁹F chemical shift is exceptionally sensitive to changes in the electronic environment, with a typical range for organofluorine compounds spanning from approximately -50 to -220 ppm.[2] For aromatic fluorine atoms, the chemical shifts are typically found between -110 and -180 ppm.[7][8]
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Electronic Effects: Electron-donating groups tend to increase the electron density around the fluorine nucleus, causing shielding and an upfield shift (more negative ppm values). Conversely, electron-withdrawing groups decrease electron density, leading to deshielding and a downfield shift (less negative or positive ppm values).[1]
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Positional Isomerism: The chemical shift of a fluorine atom is highly dependent on its position relative to other substituents on the aromatic ring. This is due to the combined inductive and resonance effects, as well as potential through-space interactions.
The prediction of precise ¹⁹F chemical shifts can be challenging due to the significant influence of electronic excited states, making it more complex than for ¹H NMR.[2] Computational methods, such as Density Functional Theory (DFT), are often employed to predict ¹⁹F chemical shifts with reasonable accuracy.[9][10]
Experimental Protocol: Acquisition of High-Resolution NMR Data
A robust and well-defined experimental protocol is essential for obtaining high-quality, reproducible NMR data. The following section outlines a detailed methodology for the acquisition of ¹H and ¹⁹F NMR spectra of Sodium 4-chloro-2,5-difluorobenzoate.
Sample Preparation Workflow
Caption: Workflow for the preparation of the NMR sample.
Detailed Experimental Steps:
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Sample Weighing: Accurately weigh approximately 10-20 mg of Sodium 4-chloro-2,5-difluorobenzoate.
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Solvent Selection and Dissolution:
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Choose a suitable deuterated solvent. For sodium salts, Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆) are common choices due to their high polarity.
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Dissolve the sample in 0.6-0.7 mL of the chosen solvent in a clean vial.
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Vortex the solution until the solid is completely dissolved. Gentle heating may be applied if necessary, but care should be taken to avoid degradation.
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Transfer to NMR Tube: Transfer the clear solution into a clean, dry 5 mm NMR tube.
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Internal Standard:
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For ¹H NMR in D₂O, a small amount of a water-soluble internal standard such as DSS (3-(trimethylsilyl)propanesulfonic acid, sodium salt) should be added to set the chemical shift reference to 0.00 ppm.[11]
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For ¹⁹F NMR, an external reference such as CFCl₃ is often used, or the chemical shifts can be referenced to a known internal standard.
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Instrumentation and Data Acquisition:
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The spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
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For ¹H NMR:
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Acquire a standard one-dimensional proton spectrum.
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Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
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For ¹⁹F NMR:
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Acquire a one-dimensional fluorine spectrum. Proton decoupling is often employed to simplify the spectra by removing ¹H-¹⁹F couplings.
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Ensure the spectral width is large enough to encompass the expected chemical shift range of aromatic fluorine atoms.
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Data Presentation and Interpretation
Predicted ¹H and ¹⁹F NMR Chemical Shifts
The structure and numbering of Sodium 4-chloro-2,5-difluorobenzoate are shown below:
Caption: Structure of Sodium 4-chloro-2,5-difluorobenzoate with atom numbering.
Table 1: Predicted ¹H and ¹⁹F NMR Chemical Shifts for Sodium 4-chloro-2,5-difluorobenzoate
| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Expected Coupling Constants (J, Hz) |
| ¹H | H-3 | ~7.5 - 8.0 | Doublet of doublets | ³J(H-F) ≈ 8-10, ⁴J(H-F) ≈ 4-6 |
| ¹H | H-6 | ~7.3 - 7.8 | Doublet of doublets | ³J(H-F) ≈ 8-10, ⁴J(H-H) ≈ 2-3 |
| ¹⁹F | F-2 | ~ -110 to -130 | Doublet of doublets | ³J(F-F) ≈ 15-20, ³J(F-H) ≈ 8-10 |
| ¹⁹F | F-5 | ~ -120 to -140 | Doublet of doublets | ³J(F-F) ≈ 15-20, ⁴J(F-H) ≈ 4-6 |
Interpretation of Predicted Spectra
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¹H NMR Spectrum:
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The two aromatic protons, H-3 and H-6, are expected to appear as distinct signals in the aromatic region of the spectrum.
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H-3 is deshielded by the adjacent electron-withdrawing fluorine at position 2 and the chlorine at position 4, likely resulting in a downfield shift. It will appear as a doublet of doublets due to coupling with the fluorine at position 2 (³J) and the fluorine at position 5 (⁴J).
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H-6 is ortho to the carboxylate group and meta to the fluorine at position 5. The electron-donating nature of the carboxylate will likely cause a slight upfield shift relative to H-3. It is expected to be a doublet of doublets due to coupling with the fluorine at position 5 (³J) and the proton at H-3 (⁴J).
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¹⁹F NMR Spectrum:
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The two fluorine atoms, F-2 and F-5, will give rise to two separate signals.
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F-2 is ortho to the carboxylate group and meta to the chlorine atom.
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F-5 is ortho to the chlorine atom and meta to the carboxylate group.
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Both fluorine signals are anticipated to be doublet of doublets due to coupling with each other (³J) and with the adjacent protons (³J or ⁴J). Long-range ¹⁹F-¹⁹F coupling constants are generally larger than ¹H-¹H couplings.[2]
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Conclusion
This technical guide has provided a comprehensive overview of the theoretical and practical aspects of acquiring and interpreting the ¹H and ¹⁹F NMR spectra of Sodium 4-chloro-2,5-difluorobenzoate. By understanding the fundamental principles of substituent effects on chemical shifts and adhering to a rigorous experimental protocol, researchers can confidently utilize NMR spectroscopy for the structural elucidation of complex fluorinated aromatic compounds. The predicted chemical shifts and coupling patterns serve as a valuable reference for the analysis of experimental data, aiding in the unambiguous assignment of the molecular structure. The continued application of advanced NMR techniques will undoubtedly remain a cornerstone of chemical research and drug development.
References
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Chemistry LibreTexts. NMR Chemical Shifts. Chemistry LibreTexts. Available from: [Link]
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Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179. Available from: [Link]
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Gakh, A. A., & Ugrak, B. I. (2004). An experimental and theoretical study of spin-spin coupling constants for 1,2-, 1,3-, and 1,4-difluorobenzene. Magnetic Resonance in Chemistry, 42(6), 555-561. Available from: [Link]
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Gerig, J. T. (2001). Fluorine NMR. eMagRes. Available from: [Link]
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ResearchGate. Chemical shifts in 1 H and 13 C NMR spectra of sodium benzoates, d (ppm). ResearchGate. Available from: [Link]
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